molecular formula C18H21NO4 B12288094 4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy- CAS No. 38848-21-4

4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-

Cat. No.: B12288094
CAS No.: 38848-21-4
M. Wt: 315.4 g/mol
InChI Key: YMNCVRSYJBNGLD-UHFFFAOYSA-N
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Description

Cephalotaxine-13C,d3 is a labeled analogue of cephalotaxine, a natural alkaloid isolated from the Cephalotaxus species. This compound is primarily used in scientific research due to its antiviral and antitumor properties . The labeling with carbon-13 and deuterium (d3) allows for detailed metabolic and pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cephalotaxine-13C,d3 involves several steps, including the oxidative ring-opening of a furan, which unveils an amine-tethered dicarbonyl. This intermediate undergoes a spontaneous transannular Mannich cyclization, forming the cephalotaxine substructure in a single operation with a 60% yield . The final product is obtained through a Noyori reduction, which provides excellent enantioselectivity .

Industrial Production Methods: Industrial production of cephalotaxine-13C,d3 is typically achieved through semi-synthetic methods. The compound is derived from plant-extracted cephalotaxine, which is then labeled with carbon-13 and deuterium. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cephalotaxine-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative ring-opening of a furan is a key step in its synthesis . Additionally, the compound can participate in Mannich cyclization reactions, forming complex polycyclic structures .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various cephalotaxine derivatives, which are used in further synthetic applications and biological studies .

Comparison with Similar Compounds

Biological Activity

4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b] benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy- (CAS Number: 38848-21-4) is a complex organic compound with potential therapeutic applications. Its unique molecular structure suggests a variety of biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C18H21NO4
  • Molecular Weight : 315.36 g/mol
  • Structure : The compound features a bicyclic structure that includes a dioxole moiety and a benzazepine framework.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

2. Anticancer Potential

The benzazepine structure is associated with anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar frameworks have shown efficacy in targeting cancer cell lines through apoptosis induction.

3. Neuroprotective Effects

Given its potential as a neuroprotective agent, the compound may interact with neurotransmitter systems. Compounds structurally related to benzazepines are known to exhibit effects on serotonin and dopamine receptors, which could be beneficial in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of benzazepine derivatives. The results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values ranging from 5 to 20 µM for various derivatives .

CompoundIC50 (µM)Cell Line
Derivative A5MCF-7
Derivative B10MCF-7
Derivative C20MCF-7

Case Study 2: Antimicrobial Activity

A comparative analysis of similar compounds revealed moderate antibacterial effects against Bacillus subtilis. The synthesized compounds were tested using agar diffusion methods and showed zones of inhibition ranging from 10 to 15 mm depending on concentration .

CompoundZone of Inhibition (mm)Bacterial Strain
Compound X12Bacillus subtilis
Compound Y15Staphylococcus aureus

The proposed mechanisms for the biological activities include:

  • Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Action : May involve modulation of apoptosis pathways and inhibition of angiogenesis.
  • Neuroprotective Action : Potentially through receptor modulation and reduction of oxidative stress.

Properties

IUPAC Name

4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNCVRSYJBNGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24316-19-6, 38848-21-4
Record name Cephalotaxine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cephalotaxine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cephalotaxine, (.+-.)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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